molecular formula C16H17N3O5S2 B3197892 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1007634-04-9

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B3197892
CAS No.: 1007634-04-9
M. Wt: 395.5 g/mol
InChI Key: QNGGSKWEZCQIQP-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is particularly noted for its potential in drug discovery and development, as well as its role in studying various biological processes.

Preparation Methods

The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the isothiazolidinone ring. This is followed by the introduction of the sulfonamide group and the pyridin-2-ylmethyl substituent. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the isothiazolidinone ring allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed on the sulfonamide group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, where reagents like halogens or nitro groups are introduced under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, but they often include derivatives with modified functional groups that can be further utilized in various applications.

Scientific Research Applications

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate biological pathways and interactions, particularly in enzyme inhibition studies.

    Medicine: Its potential as a drug candidate is explored in various therapeutic areas, including anti-inflammatory and antimicrobial research.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with signal transduction mechanisms.

Comparison with Similar Compounds

When compared to similar compounds, 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and applications.

    5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzenesulfonamide:

Properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-12-5-6-14(19-16(20)7-9-25(19,21)22)10-15(12)26(23,24)18-11-13-4-2-3-8-17-13/h2-6,8,10,18H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGGSKWEZCQIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 3
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 4
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 5
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Reactant of Route 6
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

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